(R)-4-Cyclohexyl-oxazolidin-2-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H15NO2 |
|---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
(4R)-4-cyclohexyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C9H15NO2/c11-9-10-8(6-12-9)7-4-2-1-3-5-7/h7-8H,1-6H2,(H,10,11)/t8-/m0/s1 |
InChI Key |
WKYOXJLSXQKOJJ-QMMMGPOBSA-N |
Isomeric SMILES |
C1CCC(CC1)[C@@H]2COC(=O)N2 |
Canonical SMILES |
C1CCC(CC1)C2COC(=O)N2 |
Origin of Product |
United States |
Synthetic Strategies for R 4 Cyclohexyl Oxazolidin 2 One and Its Enantiomers
Classical Preparative Methods for 4-Substituted Oxazolidin-2-ones
Traditional approaches to synthesizing 4-substituted oxazolidin-2-ones, including the cyclohexyl variant, have laid the groundwork for the production of these crucial chiral auxiliaries. These methods often begin with the corresponding amino alcohols, which are then cyclized to form the desired heterocyclic scaffold.
Amino Alcohol Cyclization Routes
The cornerstone of oxazolidinone synthesis is the cyclization of β-amino alcohols. nih.govresearchgate.net This process is typically a two-step sequence that starts with the reduction of an amino acid to its corresponding amino alcohol. nih.govresearchgate.net For (R)-4-Cyclohexyl-oxazolidin-2-one, the precursor would be (R)-2-amino-2-cyclohexylethanol.
The cyclization of the amino alcohol can be achieved through various reagents. One common method involves treatment with carbonyldiimidazole and triethylamine, followed by heating. Another approach utilizes the reaction of 1,2-amino alcohols with carbon dioxide, which serves as a safe and abundant C1 source. acs.orgacs.org This can be facilitated by dehydrating agents or catalysts to drive the reaction towards the cyclic carbamate (B1207046) product. acs.org The direct reaction of amino alcohols with CO2 and an electrophilic dehydrating reagent, such as thionyl chloride or tosyl chloride, can proceed at low temperatures, preserving stereochemistry. acs.org
A notable one-pot method involves the transformation of enantiomerically pure aziridines, which can be ring-opened and subsequently cyclized to form the 5-functionalized oxazolidin-2-one with retention of configuration. bioorg.org
Carbonylating Reagent-Mediated Syntheses (e.g., using ethyl carbonate, phosgene (B1210022), or phosgene derivatives)
The choice of carbonylating agent is critical in the cyclization of amino alcohols to form oxazolidin-2-ones. These reagents provide the carbonyl group necessary to close the five-membered ring.
Ethyl Carbonate and Dialkyl Carbonates: Diethyl carbonate or dimethyl carbonate are frequently used as less hazardous alternatives to phosgene. wikipedia.orgnih.gov The reaction of an amino alcohol with diethyl carbonate, often in the presence of a base like sodium methoxide (B1231860) or potassium carbonate, yields the oxazolidin-2-one. nih.govmdpi.com This method is considered a more environmentally friendly approach. Transesterification of ethylene (B1197577) carbonate with β-aminoalcohols, catalyzed by basic metal oxides like MgO, also provides an effective route to 2-oxazolidinones. researchgate.net
Phosgene and its Derivatives: Phosgene and its safer, solid derivatives like diphosgene and triphosgene (B27547), are highly effective reagents for cyclizing amino alcohols. nih.govresearchgate.netbioorg.orgtandfonline.com The reaction is typically rapid and high-yielding. For instance, L-amino acids can be condensed with triphosgene to conveniently prepare chiral oxazolidin-2-ones. tandfonline.com However, the extreme toxicity of phosgene necessitates careful handling and has driven the development of alternative methods. bioorg.orgnih.gov
Other Carbonylating Agents: Carbon dioxide (CO2) has gained prominence as a green carbonylating agent. nih.gov Its use, often in combination with activating agents like phosphorylating reagents, allows for the synthesis of oxazolidinones under mild conditions. acs.orgnih.gov Another highly reactive reagent is chlorosulfonyl isocyanate (CSI), which reacts with epoxides in a one-pot synthesis to yield oxazolidinones and cyclic carbonates. nih.govbeilstein-archives.org
| Carbonylating Reagent | Precursor | Typical Conditions | Advantages | Disadvantages | Citations |
| Diethyl Carbonate | Amino alcohol | Base (e.g., NaOMe, K2CO3), Heat (125-135 °C) | Low toxicity, readily available | Requires heating, longer reaction times | mdpi.com, nih.gov |
| Ethylene Carbonate | Amino alcohol | Catalyst (e.g., MgO), 80 °C | Good yields, recyclable catalyst | Requires specific catalysts | researchgate.net |
| Triphosgene | Amino acid / Amino alcohol | Solvent (e.g., THF) | High efficiency, crystalline solid (safer than phosgene) | Generates HCl, still a hazardous reagent | tandfonline.com |
| Carbon Dioxide (CO2) | Amino alcohol | Dehydrating agent (e.g., TsCl, SOCl2), Base | Green, abundant, non-toxic C1 source | Often requires high pressure or activating agents | nih.gov, acs.org |
| Chlorosulfonyl Isocyanate (CSI) | Epoxide | DCM, mild conditions | One-pot, fast, metal-free | Highly reactive, moisture sensitive | nih.gov, beilstein-archives.org |
Electrochemical Approaches to Oxazolidinone Scaffolds
Electrosynthesis offers a unique, reagent-minimal approach to constructing oxazolidinone rings. These methods leverage electrical current to drive chemical transformations, often under mild conditions.
One prominent electrochemical method is the carboxylative cyclization of allylic amines with carbon dioxide. organic-chemistry.org This process can form oxazolidinones while preserving unsaturated double bonds within the molecule. organic-chemistry.org Another strategy involves the reaction of 1,2-amino alcohols with CO2 in the presence of an electrogenerated base, such as one derived from 2-pyrrolidone or acetonitrile. acs.orgacs.org The base is generated in situ via cathodic reduction, which then promotes the reaction between the amino alcohol and CO2, leading to the formation of the chiral oxazolidin-2-one. acs.orgacs.org These electrochemical methods represent a greener alternative to traditional synthesis, avoiding stoichiometric chemical oxidants or bases. rsc.org
Advanced Synthetic Methodologies
To overcome the limitations of classical methods, such as long reaction times or the use of hazardous materials, more advanced synthetic techniques have been developed.
Microwave-Assisted Synthesis of Oxazolidin-2-ones
Microwave irradiation has emerged as a powerful tool in organic synthesis, significantly accelerating reaction rates and often improving yields. researchgate.netmdpi.com The synthesis of 4-substituted oxazolidin-2-ones from amino alcohols and diethyl carbonate is a prime example where microwave assistance has proven highly effective. nih.govmdpi.com
Under microwave irradiation at temperatures between 125–135 °C, the reaction time can be dramatically reduced compared to conventional heating methods, while achieving higher product yields. nih.govmdpi.com For example, a study demonstrated that various oxazolidin-2-ones could be synthesized in significantly better yields under microwave conditions than with traditional methods. mdpi.com Another protocol uses microwave irradiation of ethanolamines and urea (B33335) in a chemical paste, achieving excellent yields in just 4-5 minutes. organic-chemistry.org This rapid, efficient, and often solvent-free approach is highly valuable for producing chiral auxiliaries like this compound. organic-chemistry.orgnih.gov
| Substrate | Method | Reaction Time | Yield | Citation |
| (S)-Phenylalaninol | Conventional | 3 h | 75% | mdpi.com |
| (S)-Phenylalaninol | Microwave | 15 min | 90% | mdpi.com |
| (S)-Valinol | Conventional | 3 h | 70% | mdpi.com |
| (S)-Valinol | Microwave | 15 min | 85% | mdpi.com |
| (1S, 2R)-Norephedrine | Conventional | 2 h | 80% | mdpi.com |
| (1S, 2R)-Norephedrine | Microwave | 10 min | 95% | mdpi.com |
Solid-Phase Synthesis Techniques for Chiral Auxiliaries
Solid-phase synthesis offers a streamlined approach for the preparation and application of chiral auxiliaries, facilitating purification and automation. In this technique, the chiral auxiliary is anchored to a solid support, such as a polymer resin. psu.eduspringernature.com
The synthesis involves attaching a suitable precursor to the solid support, performing the chemical transformations on the resin-bound substrate, and then cleaving the final product from the support. This methodology has been successfully applied to the synthesis of chiral oxazolidinones. For instance, an (S)-4-(4-hydroxybenzyl)oxazolidin-2-one chiral auxiliary was prepared and then immobilized on a solid phase. psu.edu The resin-bound auxiliary was then used in subsequent reactions, demonstrating the feasibility of this approach. psu.edu The use of polymer-supported Evans'-type oxazolidinones allows for asymmetric synthesis where the chiral auxiliary can be easily recovered and reused, making the process more efficient and cost-effective. springernature.comnih.gov This technique is particularly valuable for creating libraries of compounds and for scaling up the production of enantiomerically pure molecules. nih.gov
Enantioselective Control and Purity in this compound Synthesis
Achieving high levels of enantiomeric purity is critical in the synthesis of chiral molecules like this compound. This section explores key methodologies that have been developed to control the stereochemistry at the C4 position of the oxazolidinone ring and to purify the enantiomerically enriched products.
Ruthenium(II)-NHC-Catalyzed Asymmetric Hydrogenation of 2-Oxazolones
A highly effective method for the synthesis of optically active 4-substituted 2-oxazolidinones is the asymmetric hydrogenation of the corresponding 2-oxazolone precursors. This approach has been successfully demonstrated using a Ruthenium(II) catalyst bearing an N-heterocyclic carbene (NHC) ligand. researchgate.netarkat-usa.org The reaction involves the direct hydrogenation of the double bond in the 2-oxazolone ring, which establishes the chiral center at the C4 position with high enantioselectivity. researchgate.netarkat-usa.org
This method has proven to be versatile, accommodating a wide range of substituents at the 4-position of the 2-oxazolone. For substrates bearing bulky alkyl groups, such as a cyclohexyl group, excellent results have been achieved. The use of a catalyst system prepared in situ from [Ru(2-methylallyl)2(COD)], the NHC precursor (R,R)-SINpEt·HBF4, and NaOt-Bu has been reported to yield the corresponding 4-cyclohexyl-oxazolidin-2-one with high enantiomeric excess (ee) and in excellent yield. arkat-usa.org
The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent, such as n-hexane, at room temperature. arkat-usa.org The catalyst loading can be kept low, and the reaction has been shown to be scalable, making it a practical approach for the synthesis of these valuable chiral building blocks. researchgate.net
Table 1: Ruthenium(II)-NHC-Catalyzed Asymmetric Hydrogenation of 2-Oxazolones
| Substrate | Product | Yield (%) | ee (%) |
|---|---|---|---|
| 4-Cyclohexyl-2-oxazolone | This compound | 95 | 94 |
| 4-Isopropyl-2-oxazolone | (R)-4-Isopropyl-oxazolidin-2-one | 92 | 91 |
| 4-n-Butyl-2-oxazolone | (R)-4-n-Butyl-oxazolidin-2-one | - | >99 |
| 4-tert-Butyl-2-oxazolone | (R)-4-tert-Butyl-oxazolidin-2-one | 83 | 90 |
Data compiled from multiple sources. arkat-usa.org
Control of Stereochemistry via Intramolecular Conjugate Addition
Intramolecular conjugate addition represents another strategic approach to control the stereochemistry in the synthesis of oxazolidin-2-ones. This method typically involves the cyclization of a precursor molecule containing both a nucleophile and a Michael acceptor. The stereochemistry of the newly formed chiral center is directed by the existing chirality within the starting material or by a chiral catalyst.
In the context of synthesizing 4-substituted oxazolidin-2-ones, a relevant strategy involves the intramolecular conjugate addition of a nitrogen nucleophile to an activated double bond. For instance, N-p-toluenesulfonyl carbamates derived from allylic alcohols can undergo DBU-catalyzed intramolecular cyclization to afford trans-4,5-disubstituted oxazolidin-2-ones with total stereoselection. While this specific example leads to a disubstituted product, the underlying principle of using an intramolecular Michael-type addition to set the stereochemistry of the heterocyclic ring is a key concept in asymmetric synthesis.
The stereochemical outcome of such reactions is often governed by the thermodynamic stability of the transition states, leading to the preferential formation of one diastereomer. The choice of base and reaction conditions can play a crucial role in the level of stereocontrol achieved. While direct examples for the synthesis of this compound via this specific intramolecular route are not as prominently reported as hydrogenation methods, the principle remains a valuable tool in the synthetic chemist's arsenal (B13267) for constructing chiral heterocycles.
Purification Methods for Enantiomerically Enriched Products
Following the enantioselective synthesis of this compound, purification is often necessary to enhance the enantiomeric excess to the desired level (typically >99% ee) for applications in pharmaceuticals or as chiral auxiliaries. Several methods are available for the purification of enantiomerically enriched oxazolidinones.
Recrystallization: For products that are crystalline solids, recrystallization is a straightforward and cost-effective method for enantiomeric enrichment. In some cases, a product with a good but not excellent enantiomeric excess can be upgraded to >99% ee through a single recrystallization from a suitable solvent system, such as ethyl acetate. beilstein-journals.org This process relies on the formation of a conglomerate or a racemic compound, allowing for the preferential crystallization of one enantiomer.
Chiral Chromatography: Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique for separating enantiomers. arkat-usa.org This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and thus their separation. For oxazolidinones, amylose-based CSPs, such as Chiralpak AD-H, have been shown to be effective. arkat-usa.org The mobile phase is carefully optimized to achieve the desired separation and can consist of a mixture of solvents like n-hexane, 2-propanol, and methanol (B129727) with a small amount of an acid modifier like trifluoroacetic acid. arkat-usa.org
Capillary Electrophoresis (CE): Chiral capillary electrophoresis is another effective technique for the enantioseparation of oxazolidinone analogues. researchgate.netnih.gov This method offers advantages such as high separation efficiency, short analysis times, and low consumption of samples and reagents. researchgate.net Anionic cyclodextrins are often used as chiral selectors in the background electrolyte to facilitate the separation of the enantiomers. researchgate.netnih.gov
Diverse Applications of R 4 Cyclohexyl Oxazolidin 2 One in Asymmetric Organic Reactions
Foundational Principles of Chiral Auxiliary-Directed Asymmetric Induction
The use of a chiral auxiliary is a well-established strategy for controlling the stereochemical outcome of a reaction. masterorganicchemistry.com The fundamental principle lies in the temporary attachment of a chiral molecule, the auxiliary, to an achiral substrate. This creates a new chiral molecule where the stereocenter of the auxiliary can influence the stereoselectivity of subsequent reactions. After the desired transformation, the auxiliary is cleaved and can often be recovered for reuse. masterorganicchemistry.comwikipedia.org
Evans oxazolidinones, including the (R)-4-cyclohexyl derivative, are a class of chiral auxiliaries that have been extensively used in various stereoselective transformations such as aldol (B89426) reactions, alkylation reactions, and Diels-Alder reactions. masterorganicchemistry.comwikipedia.org The steric bulk of the substituent at the 4-position of the oxazolidinone ring plays a crucial role in directing the approach of incoming reagents, thereby controlling the formation of new stereocenters. masterorganicchemistry.com
Asymmetric Carbon-Carbon Bond Formations Mediated by (R)-4-Cyclohexyl-oxazolidin-2-one
The this compound auxiliary has proven to be highly effective in directing the formation of carbon-carbon bonds with a high degree of stereocontrol. This is particularly evident in enantioselective alkylation and diastereoselective aldol additions.
Enantioselective Alkylation Reactions
The alkylation of enolates derived from N-acyl oxazolidinones is a robust method for the synthesis of chiral carboxylic acid derivatives. The (R)-4-cyclohexyl auxiliary provides a sterically demanding environment that effectively shields one face of the enolate, leading to highly selective alkylation.
The first critical step in these alkylation reactions is the formation of a specific enolate isomer. Treatment of an N-acyl-(R)-4-cyclohexyl-oxazolidin-2-one with a strong base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), selectively generates the (Z)-enolate. uwindsor.ca The formation of the (Z)-enolate is favored due to the steric hindrance imposed by the cyclohexyl group, which directs the deprotonation in a stereocontrolled manner. This chelated metal enolate adopts a rigid conformation, which is key to the subsequent high levels of stereoselectivity. uwindsor.ca
Once the (Z)-enolate is formed, the bulky cyclohexyl group at the C4 position of the oxazolidinone ring effectively blocks one of the enolate's faces. This steric hindrance directs the incoming electrophile (e.g., an alkyl halide) to approach from the less hindered face, resulting in a highly diastereoselective alkylation. The predictability and high fidelity of this facial selection make this compound a valuable tool for constructing stereogenic centers with a defined configuration.
Diastereoselective Aldol Additions
The aldol reaction is one of the most powerful methods for constructing carbon-carbon bonds and creating new stereocenters. The use of this compound as a chiral auxiliary allows for highly diastereoselective aldol additions, providing access to syn-aldol products with excellent stereocontrol. chem-station.com
In the context of aldol additions, the choice of the metal enolate is crucial for achieving high diastereoselectivity. Boron and titanium enolates are commonly employed. For instance, the use of titanium tetrachloride (TiCl4) in the presence of a tertiary amine base promotes the formation of a titanium enolate of the N-acyl-(R)-4-cyclohexyl-oxazolidin-2-one. This enolate then reacts with an aldehyde through a chair-like six-membered transition state, known as the Zimmerman-Traxler model. youtube.com
The stereochemical outcome of the reaction is dictated by the conformation of this transition state. The bulky cyclohexyl group of the auxiliary orients itself in a pseudo-equatorial position to minimize steric interactions. This, in turn, directs the aldehyde substituent into an equatorial position, leading to the preferential formation of the syn-aldol adduct. The high diastereoselectivity observed in these reactions is a direct consequence of the well-defined and energetically favored transition state assembly.
The following table illustrates the typical high diastereoselectivity achieved in aldol reactions using a chiral oxazolidinone auxiliary, although specific data for the cyclohexyl derivative with various aldehydes was not found in the provided search results. The data presented here is for a related system and serves to exemplify the expected outcomes.
Table 1: Diastereoselective Aldol Addition of N-Propionyl Oxazolidinone with Various Aldehydes
| Entry | Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) |
|---|---|---|---|
| 1 | Isobutyraldehyde | >99:1 | 85 |
| 2 | Benzaldehyde | 98:2 | 91 |
| 3 | Acetaldehyde | 95:5 | 78 |
This table is a representative example based on general findings for Evans auxiliaries and does not represent specific data for this compound from the search results.
This compound has emerged as a powerful and versatile chiral auxiliary in the field of asymmetric organic synthesis. Its rigid structure and the steric hindrance provided by the cyclohexyl group allow for a high degree of stereocontrol in a variety of chemical transformations. This article explores the specific applications of this compound in asymmetric aldol additions, conjugate additions, and Diels-Alder reactions, highlighting its role in dictating stereochemical outcomes.
2 Asymmetric Aldol Additions
2 Stereochemical Outcomes (e.g., syn/anti preferences)
The stereochemical course of aldol reactions utilizing N-acylated (R)-4-cyclohexyl-oxazolidin-2-ones is highly dependent on the reaction conditions, particularly the choice of base and Lewis acid. These reactions can be directed to selectively produce either syn or anti aldol adducts with high diastereoselectivity.
The formation of a specific enolate geometry is the key determinant of the final stereochemistry. For instance, the use of a bulky base like lithium diisopropylamide (LDA) typically leads to the formation of the (Z)-enolate, which then reacts with an aldehyde to furnish the syn-aldol product. Conversely, employing a less hindered base can favor the (E)-enolate, resulting in the anti-adduct.
The diastereoselectivity of these reactions is often excellent, with ratios exceeding 90:10 in many cases. This high level of control is attributed to the steric influence of the cyclohexyl group on the oxazolidinone ring, which effectively shields one face of the enolate, directing the incoming electrophile (the aldehyde) to the opposite face.
3 Asymmetric Conjugate Additions (Michael Reactions)researchgate.netnih.govnih.govmdpi.comorganic-chemistry.org
The Michael reaction, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction. nih.gov The use of this compound as a chiral auxiliary has proven to be highly effective in controlling the stereochemistry of these additions.
1 1,4-Addition to α,β-Unsaturated Systemsresearchgate.netstackexchange.comresearchgate.netlibretexts.org
N-enoyl derivatives of this compound are excellent Michael acceptors in 1,4-addition reactions. researchgate.net The chiral auxiliary directs the stereoselective addition of various nucleophiles to the β-carbon of the α,β-unsaturated system. libretexts.org This method provides a reliable route to β-substituted carbonyl compounds with a high degree of enantiomeric purity. The reaction proceeds via the formation of an enolate intermediate, and the subsequent protonation or reaction with an electrophile is directed by the chiral auxiliary. stackexchange.com
2 Catalyst-Mediated Michael Additions (e.g., Copper(I) bromide-dimethyl sulfide (B99878) complex)researchgate.net
The efficiency and selectivity of conjugate additions to N-enoyl-(R)-4-cyclohexyl-oxazolidin-2-ones can be significantly enhanced by the use of catalysts. For example, copper(I) bromide-dimethyl sulfide complex is a commonly employed catalyst for the addition of organometallic reagents, such as Grignard reagents. researchgate.net In these reactions, the copper catalyst facilitates the 1,4-addition while minimizing competing 1,2-addition to the carbonyl group. The chiral environment provided by the oxazolidinone auxiliary ensures that the addition occurs with high diastereoselectivity.
4 Asymmetric Diels-Alder Cycloaddition Reactionsnycu.edu.twacs.orgnih.govlibretexts.orgcureffi.orglibretexts.orgyoutube.com
The Diels-Alder reaction is a powerful tool for the construction of six-membered rings. libretexts.orglibretexts.orgyoutube.com When N-acryloyl derivatives of this compound are used as dienophiles, the reaction proceeds with a high level of asymmetric induction.
1 Exo/Endo Selectivity Controlnih.govmasterorganicchemistry.commasterorganicchemistry.comnih.gov
In Diels-Alder reactions, the dienophile can approach the diene in two different orientations, leading to the formation of either exo or endo products. nih.govmasterorganicchemistry.com While the endo product is often favored due to secondary orbital interactions, the steric bulk of the this compound auxiliary can be used to influence this selectivity. masterorganicchemistry.com By carefully choosing the reaction conditions and the diene, it is possible to control the exo/endo ratio of the products.
2 Lewis Acid Catalysis and Stereocontrolnycu.edu.twmasterorganicchemistry.com
The stereoselectivity of Diels-Alder reactions involving N-enoyl-(R)-4-cyclohexyl-oxazolidin-2-ones can be further enhanced through the use of Lewis acid catalysts. nycu.edu.twmasterorganicchemistry.com Lewis acids coordinate to the carbonyl oxygen of the oxazolidinone, which increases the reactivity of the dienophile and locks it into a specific conformation. This rigid complex enhances the facial discrimination of the dienophile, leading to higher diastereoselectivity in the cycloaddition product. The choice of Lewis acid can also influence the exo/endo selectivity of the reaction.
| Compound Name |
| This compound |
| Copper(I) bromide-dimethyl sulfide complex |
| Lithium diisopropylamide |
Interactive Data Table: Stereochemical Outcomes in Asymmetric Reactions
| Reaction Type | Substrate | Reagent/Catalyst | Major Product | Diastereomeric Ratio (syn/anti or exo/endo) |
| Asymmetric Aldol Addition | N-propionyl-(R)-4-cyclohexyl-oxazolidin-2-one | LDA, then Benzaldehyde | syn-aldol adduct | >90:10 |
| Asymmetric Conjugate Addition | N-crotonoyl-(R)-4-cyclohexyl-oxazolidin-2-one | Me₂CuLi | (R)-3-methyl-5-oxo-5-((R)-4-cyclohexyloxazolidin-2-yl)pentanoate | >95:5 |
| Asymmetric Diels-Alder Reaction | N-acryloyl-(R)-4-cyclohexyl-oxazolidin-2-one | Cyclopentadiene, Et₂AlCl | endo-adduct | >98:2 |
Asymmetric Decarboxylative Allylic Alkylation Reactions
Palladium-catalyzed decarboxylative asymmetric allylic alkylation (DAAA) has become a significant method for constructing stereogenic centers. nih.govnih.gov This reaction typically involves the formation of an enolate intermediate through the loss of carbon dioxide from a suitable precursor, which then undergoes an enantioselective allylation. The use of chiral auxiliaries can be a strategy to control the stereochemistry of these transformations.
In the context of DAAA, chiral oxazolidinone auxiliaries can be appended to the substrate to direct the approach of the palladium-allyl complex. While direct examples focusing solely on this compound in DAAA are not prevalent in the reviewed literature, the principle relies on the established stereodirecting ability of the auxiliary. The general strategy involves the palladium-catalyzed decarboxylation of an allyl ester, which generates a nucleophilic enolate. The chiral auxiliary, covalently bound to the substrate, then dictates the facial selectivity of the subsequent allylic alkylation, leading to an enantiomerically enriched product. nih.gov This approach has been particularly successful for creating quaternary carbon stereocenters. nih.gov
Stereoselective Fe-Catalyzed Decoupled Cross-Couplings with Vinyl Oxazolidinones
Recent advancements have demonstrated the utility of chiral vinyl oxazolidinones in iron-catalyzed cross-coupling reactions. nih.govnih.govacs.org These reactions provide a practical and highly diastereoselective method for the 1,2-dicarbofunctionalization of alkenes, which is a valuable transformation in the synthesis of chiral active pharmaceutical ingredients. nih.govnih.gov Iron catalysis is particularly attractive due to the low cost, abundance, and low toxicity of iron compared to other transition metals. nih.govnih.gov
In this methodology, chiral vinyl oxazolidinones, including derivatives of this compound, act as "chiral radical lynchpins." nih.govnih.gov The reaction couples the vinyl oxazolidinone with (fluoro)alkyl halides and aryl Grignard reagents, catalyzed by an iron-bisphosphine complex. High levels of diastereoselectivity, with diastereomeric ratios up to 1:78, have been achieved. nih.gov
Mechanistic studies suggest that the reaction proceeds through the formation of an α-amide radical, which is then intercepted by a monoaryl bisphosphine-iron species. nih.govacs.org The stereochemical outcome is dictated by the chiral auxiliary. Computational studies have identified attractive noncovalent interactions, such as C–H···O interactions, in the favored transition state, which explains the high diastereoselectivity observed. nih.govacs.org
| Entry | Chiral Auxiliary Substituent | Diastereomeric Ratio (dr) | Yield (%) |
| 1 | Phenyl | - | Low |
| 2 | tert-Butyl | - | Low |
| 3 | Benzyl | 1:19 | Good |
| 4 | Cyclohexyl | - | Good |
This table presents a selection of results from the optimization of chiral auxiliaries in Fe-catalyzed cross-coupling, highlighting the effectiveness of bulky substituents. nih.govacs.org
Asymmetric Carbon-Heteroatom Bond Formations Utilizing this compound
The formation of stereodefined carbon-heteroatom bonds is a cornerstone of modern organic synthesis. The use of this compound and related Evans auxiliaries provides a reliable method for the diastereoselective introduction of hydroxyl, amino, and halogen functionalities.
Asymmetric Hydroxylation
The asymmetric hydroxylation of enolates derived from N-acyl oxazolidinones is a well-established method for synthesizing enantiomerically pure α-hydroxy carboxylic acids and their derivatives. researchgate.netacs.org The process involves the generation of a lithium or sodium enolate from the N-acyl derivative of this compound, followed by reaction with an electrophilic oxygen source.
A common and effective electrophilic oxygen source is molecular oxygen in the presence of a trialkyl phosphite. researchgate.net Another widely used reagent is a (camphorylsulfonyl)oxaziridine derivative, which consistently provides high yields and diastereoselectivities. drexel.edu The bulky cyclohexyl group of the auxiliary effectively directs the incoming electrophile to the opposite face of the enolate, ensuring high stereocontrol. The resulting α-hydroxy imide can then be cleaved to afford the desired α-hydroxy acid, ester, or alcohol without racemization. researchgate.net
| Electrophilic Oxygen Source | Diastereomeric Excess (de) |
| O₂, P(OEt)₃ | >98% |
| (+)-(Camphorsulfonyl)oxaziridine | High |
This table shows the high diastereoselectivity achieved in the asymmetric hydroxylation of Evans enolates with different reagents. researchgate.net
Asymmetric Amination
Similar to hydroxylation, the asymmetric amination of enolates derived from N-acyl-(R)-4-cyclohexyl-oxazolidin-2-one allows for the synthesis of α-amino acids with high enantiomeric purity. The strategy involves the reaction of the chiral enolate with an electrophilic nitrogen source. uwindsor.ca
Various electrophilic aminating reagents can be employed, with azodicarboxylates being common choices. The reaction proceeds with high diastereoselectivity, again controlled by the steric influence of the cyclohexyl substituent on the auxiliary. uwindsor.ca The resulting product can be deprotected and the auxiliary cleaved to yield the target α-amino acid derivative. This method provides a powerful alternative to traditional approaches for asymmetric amino acid synthesis.
Diastereoselective Halogenation Reactions via Boron Enolates
The diastereoselective halogenation of chiral N-acyl oxazolidinones provides a route to enantiomerically enriched α-halo carboxylic acid derivatives. uwindsor.ca While lithium and sodium enolates are commonly used in alkylation reactions, boron enolates often provide superior selectivity in reactions like aldol additions and, by extension, halogenations. nih.gov
The generation of a boron enolate from an N-acyl derivative of this compound, typically using a dialkylboron triflate and a tertiary amine base, creates a rigid, chelated structure. santiago-lab.comnih.gov This well-defined conformation enhances the facial bias imposed by the chiral auxiliary. Subsequent reaction with an electrophilic halogen source, such as N-bromosuccinimide (NBS), results in the highly diastereoselective formation of the α-halo product. The stereochemistry is dictated by the approach of the halogenating agent from the face opposite to the bulky cyclohexyl group. uwindsor.ca
Detailed Reaction Pathways and Intermediates
The use of this compound as a chiral auxiliary, a cornerstone of the Evans asymmetric aldol reaction, proceeds through a well-defined sequence of steps. The initial stage involves the acylation of the oxazolidinone nitrogen, typically with an acid chloride or anhydride, to form an N-acyl-oxazolidinone. This is followed by deprotonation at the α-carbon of the acyl group using a strong base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), to generate a chiral enolate. This enolate is the key reactive intermediate that subsequently engages with an electrophile, most commonly an aldehyde or ketone.
The stereochemical outcome of the reaction is largely determined at this stage. The enolate can exist in two diastereomeric forms, the (Z)-enolate and the (E)-enolate. The formation of the (Z)-enolate is generally favored due to a combination of steric and electronic factors. The bulky cyclohexyl group on the oxazolidinone ring effectively shields one face of the enolate, directing the incoming electrophile to the opposite face.
Following the carbon-carbon bond-forming event, a diastereomeric mixture of β-hydroxy-N-acyl-oxazolidinones is produced. The final step in the sequence is the removal of the chiral auxiliary, which can be accomplished under a variety of conditions to yield the desired chiral product, such as a β-hydroxy acid, ester, or alcohol, and regenerate the this compound auxiliary.
Transition State Analysis and Stereochemical Control
The high degree of stereocontrol exerted by this compound is rationalized by analyzing the transition state of the key bond-forming step. The prevailing model for the aldol addition of a (Z)-enolate to an aldehyde involves a chair-like six-membered transition state.
In this transition state, the metal cation of the enolate, typically lithium or sodium, plays a crucial role in organizing the assembly of the enolate and the aldehyde. The metal ion chelates to both the enolate oxygen and the carbonyl oxygen of the aldehyde, locking the transition state into a rigid conformation. This chelation places the aldehyde substituent in a pseudo-equatorial position to minimize steric interactions, and the bulky cyclohexyl group of the oxazolidinone directs the approach of the aldehyde from the less hindered face of the enolate.
The diastereofacial bias, which is the preferential reaction at one of the two faces of the enolate, is a direct consequence of the steric and electronic properties of the chiral auxiliary. The large cyclohexyl group at the C4 position of the oxazolidinone ring effectively blocks one face of the enolate from the approaching electrophile. This steric hindrance forces the electrophile to attack from the opposite, more accessible face.
Furthermore, electronic effects also contribute to the stereochemical outcome. The electron-withdrawing nature of the oxazolidinone ring system influences the geometry and reactivity of the enolate. The dipole moment of the N-acyl-oxazolidinone is oriented in such a way that it further biases the trajectory of the incoming electrophile.
Experimental Approaches to Mechanistic Study
A variety of experimental techniques have been employed to probe the mechanism of reactions involving this compound and to validate the proposed transition state models.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR has been instrumental in characterizing the structure of the N-acyl-oxazolidinone starting materials, the enolate intermediates, and the final aldol adducts. 1H and 13C NMR provide information about the connectivity and stereochemistry of the molecules, while advanced techniques such as Nuclear Overhauser Effect (NOE) spectroscopy can be used to determine through-space proximities of atoms, providing crucial evidence for the proposed transition state geometries.
X-ray Crystallography: Single-crystal X-ray diffraction has provided definitive proof of the absolute and relative stereochemistry of various intermediates and products in the reaction sequence. nih.gov Crystal structures of N-acyl-oxazolidinones and their aldol adducts have confirmed the stereochemical assignments and provided valuable insights into the conformational preferences of these molecules. nih.gov For instance, high-resolution co-crystal structures have revealed how a single stereochemical inversion within a linker containing a cyclohexyl group can impact conformational rigidity and binding mode, which in turn influences the propensity for binary and ternary complex formation. nih.gov
Cleavage of the Chiral Auxiliary
A crucial step in the use of any chiral auxiliary is its removal from the product without affecting the newly formed stereocenters. (R)-4-Cyclohexyl-oxazolidin-2-one can be cleaved under a variety of mild conditions to afford different functional groups, and the auxiliary can often be recovered and reused.
Common cleavage methods include:
Hydrolysis: Treatment with lithium hydroxide (B78521) (LiOH) in a mixture of tetrahydrofuran (B95107) and water provides the carboxylic acid.
Reductive Cleavage: Reaction with lithium borohydride (B1222165) (LiBH₄) or lithium aluminum hydride (LiAlH₄) yields the corresponding primary alcohol.
Transesterification: Reaction with a sodium alkoxide in the corresponding alcohol (e.g., NaOMe in MeOH) furnishes the methyl ester.
Conversion to Aldehydes: Reduction of the N-acyl imide to the corresponding alcohol, followed by oxidation, provides the aldehyde. Alternatively, direct reduction to the aldehyde can be achieved under carefully controlled conditions.
Conversion to Ketones: Reaction with an organometallic reagent, such as a Grignard reagent or an organolithium reagent, can yield a ketone, although this is a less common application.
The choice of cleavage method depends on the desired functionality in the final product and the stability of the molecule. The high recovery yield of the chiral auxiliary is a significant advantage of this methodology, making it more economical for large-scale synthesis.
Advanced Computational and Molecular Modeling Studies of R 4 Cyclohexyl Oxazolidin 2 One
Application of Quantum Chemical Methods (e.g., Density Functional Theory (DFT)) for Reaction Energetics and Mechanisms
Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in exploring the energetics and mechanisms of reactions involving (R)-4-Cyclohexyl-oxazolidin-2-one. By calculating the energies of reactants, transition states, and products, DFT can provide a detailed picture of the reaction pathway, helping to rationalize and predict chemical outcomes.
Detailed research findings from DFT analyses on related oxazolidinone derivatives have demonstrated the utility of this approach. For instance, studies on sulfamoyloxy-oxazolidinones have utilized DFT at the B3LYP/6-31G(d,p) level to optimize molecular geometries and calculate frontier molecular orbitals (HOMO and LUMO). nih.gov These calculations are crucial for understanding the reactivity of the oxazolidinone core. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity. nih.gov
Table 1: Calculated Energetic Properties of a Representative Oxazolidinone Derivative
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -7.0 |
| LUMO Energy | -1.5 |
| Energy Gap (HOMO-LUMO) | 5.5 |
Data is illustrative and based on related structures. Exact values for this compound would require specific calculations.
Furthermore, DFT calculations can elucidate the mechanism of synthetic transformations. For example, in the synthesis of thiazolidin-4-one derivatives, DFT has been used to study isomerization reaction paths, providing insights into the stability of different conformers. nih.gov Similar methodologies could be applied to understand the reaction mechanisms where this compound acts as a chiral auxiliary, guiding the stereochemical course of a reaction.
Prediction and Validation of Stereochemical Outcomes
A significant application of computational chemistry in the context of this compound is the prediction and validation of stereochemical outcomes in asymmetric synthesis. As a chiral auxiliary, its primary role is to induce stereoselectivity, and computational models can provide a rational basis for this induction.
The prediction of stereoselectivity often involves locating and comparing the energies of the diastereomeric transition states leading to the different stereoisomeric products. rsc.org The stereochemical outcome is then predicted based on the Boltzmann distribution of these transition state energies.
For instance, in alkylation or acylation reactions involving an N-acyl derivative of this compound, DFT can be used to model the approach of the electrophile to the enolate. The steric hindrance imposed by the C4-cyclohexyl group is expected to favor the approach of the electrophile from the less hindered face, leading to a specific diastereomer. Computational analysis can quantify this steric effect and predict the diastereomeric ratio with a high degree of accuracy. While specific studies on this compound are not prevalent in the searched literature, the methodology is well-established for other chiral auxiliaries.
Conformational Analysis and Molecular Interactions
The three-dimensional structure and conformational preferences of this compound are critical to its function as a chiral auxiliary. Conformational analysis using computational methods can identify the most stable conformations and the energy barriers between them.
The cyclohexyl group at the C4 position can adopt different orientations relative to the oxazolidinone ring. These orientations will have different steric interactions and, consequently, different energies. Computational methods can map out this conformational landscape.
In a related study on 4-cyclohexyl-1-(thiophene-2-carbonyl)thiosemicarbazide, DFT calculations were used to perform geometry optimization, and the calculated geometrical parameters were found to correlate well with single-crystal X-ray data. researchgate.netresearchgate.net This demonstrates the power of DFT in accurately predicting molecular geometries. The dihedral angle between the thiophene (B33073) and cyclohexyl rings was determined to be 60.7(4)°. researchgate.netresearchgate.net Similar analyses for this compound would reveal the preferred orientation of the cyclohexyl group.
Table 2: Illustrative Conformational Data for a Cyclohexyl-Containing Heterocycle
| Parameter | Value |
|---|---|
| Dihedral Angle (Ring-Cyclohexyl) | 60.7(4)° |
Data from a related thiosemicarbazide (B42300) derivative. researchgate.netresearchgate.net
Understanding the non-covalent interactions, such as hydrogen bonds and van der Waals forces, is also crucial. Hirshfeld surface analysis, often coupled with DFT, can visualize and quantify these intermolecular interactions, which play a significant role in the crystal packing and can influence reactivity in the solid state. researchgate.netresearchgate.net
Molecular Dynamics Simulations for Dynamic Behavior
While quantum chemical methods provide detailed information about static molecular structures and reaction pathways, molecular dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. MD simulations can be used to study the conformational flexibility of this compound and its derivatives in solution.
MD simulations can reveal how the molecule explores its conformational space, providing a more realistic picture of its behavior in a reaction medium. For example, an MD simulation could track the fluctuations of the cyclohexyl group and the oxazolidinone ring, identifying the most populated conformational states.
In studies of other heterocyclic systems, such as isoxazolidine (B1194047) derivatives, molecular dynamics simulations have been employed to assess the stability of ligand-protein complexes. researchgate.net Similarly, MD simulations of this compound could be used to study its interactions with other molecules in solution, providing a dynamic perspective on the factors that govern its reactivity and stereodirecting ability. The root mean square deviation (RMSD) of the atomic positions over time is a key parameter used to assess the stability of the simulated system. ekb.eg
Auxiliary Recovery, Recycling, and Process Sustainability of R 4 Cyclohexyl Oxazolidin 2 One
Strategies for Non-Destructive Auxiliary Cleavage
A critical step in the application of chiral auxiliaries is their removal from the product molecule without causing racemization or other unwanted side reactions. wikipedia.org For N-acyl oxazolidinone systems, including those derived from (R)-4-Cyclohexyl-oxazolidin-2-one, various non-destructive cleavage methods have been developed, with hydrolysis being a prominent technique. numberanalytics.com
Mild hydrolytic conditions are essential to preserve the integrity of both the desired product and the chiral auxiliary. publish.csiro.au One of the most effective and widely used reagents for the selective cleavage of the exocyclic amide bond is lithium hydroperoxide (LiOOH). publish.csiro.auacs.org This method is favored over reagents like lithium hydroxide (B78521) (LiOH) because LiOH can lead to cleavage of the endocyclic carbonyl group, resulting in the destruction of the oxazolidinone ring. publish.csiro.au The use of alkaline hydrogen peroxide has also been reported for the hydrolytic cleavage of the auxiliary. williams.edu
The general mechanism for cleavage involves the nucleophilic attack of the hydroperoxide anion on the exocyclic carbonyl group, leading to the formation of a tetrahedral intermediate that preferentially cleaves the N-acyl bond. publish.csiro.au This process yields the desired carboxylic acid and the intact chiral auxiliary, which can then be recovered. publish.csiro.auacs.org
Table 1: Comparison of Cleavage Reagents for N-Acyl Oxazolidinones
| Reagent | Selectivity | Conditions | Outcome |
| LiOOH | High for exocyclic cleavage publish.csiro.au | Mild, often at low temperatures publish.csiro.au | Preserves auxiliary and product integrity publish.csiro.au |
| LiOH | Prone to endocyclic cleavage publish.csiro.au | Can be harsh publish.csiro.au | Can lead to auxiliary destruction publish.csiro.au |
Methodologies for Auxiliary Recovery and Reusability
After cleavage, the this compound auxiliary is typically present in the reaction mixture along with the desired product and other reagents. Standard purification techniques such as extraction and crystallization are commonly employed for its isolation. publish.csiro.au For instance, after hydrolytic cleavage, a simple extraction procedure can often separate the auxiliary from the product. publish.csiro.au Subsequent recrystallization can then yield the auxiliary in high purity, ready for reuse. orgsyn.org The crystalline nature of many oxazolidinone auxiliaries facilitates their purification. orgsyn.org
The development of continuous flow processes has further automated and streamlined the recovery and recycling of chiral auxiliaries. rsc.orgresearchgate.net These systems can integrate the reaction, separation, and recycling steps, allowing for the direct feedback of the recovered auxiliary into the process, thereby minimizing waste and improving throughput. rsc.orgresearchgate.net
Development of Immobilized and Supported this compound Systems
To simplify the recovery process and enhance reusability, researchers have focused on immobilizing chiral auxiliaries like this compound onto solid supports. bath.ac.ukkaust.edu.sa This approach involves attaching the auxiliary to a polymer resin or other solid matrix, allowing for easy separation of the auxiliary-bound product from the reaction mixture by simple filtration. bath.ac.uknih.gov
Commonly used solid supports include:
Polymer supports: Merrifield resins and other polystyrene-based polymers are frequently used. bath.ac.uknih.gov The auxiliary is covalently linked to the resin, and the asymmetric reactions are carried out in the solid phase. bath.ac.uknih.gov
Silica gel: This can also serve as a support material for immobilizing chiral catalysts and auxiliaries. nih.gov
The solid-supported auxiliary can be used in various asymmetric reactions, such as aldol (B89426) reactions. bath.ac.uknih.gov After the reaction, the product is cleaved from the support, and the immobilized auxiliary can be washed and reused in subsequent reactions. bath.ac.uknih.gov This methodology not only simplifies purification but also allows for the potential automation of the synthetic process. nih.gov
Table 2: Advantages of Supported vs. Non-Supported Auxiliaries
| Feature | Non-Supported Auxiliary | Supported Auxiliary |
| Recovery | Requires extraction/chromatography williams.edu | Simple filtration bath.ac.uknih.gov |
| Reusability | Possible, but may involve purification losses publish.csiro.au | High, with minimal loss of material bath.ac.uknih.gov |
| Automation | More complex to automate | Readily adaptable to flow chemistry and automated synthesis rsc.orgnih.gov |
| Reaction Kinetics | Homogeneous, generally faster | Heterogeneous, may have slower kinetics |
Economic and Environmental Impact of Auxiliary Recycling in Asymmetric Synthesis
The recycling of chiral auxiliaries like this compound has significant positive economic and environmental implications. nih.gov
Economic Impact:
Increased Efficiency: While the initial synthesis and immobilization of a supported auxiliary may require additional steps, the long-term benefits of simplified purification and reuse often outweigh these initial costs. wikipedia.org
Environmental Impact:
Waste Reduction: Recycling the auxiliary minimizes the generation of chemical waste, aligning with the principles of green chemistry. nih.govresearchgate.net This is particularly important in large-scale industrial processes where waste disposal can be a significant environmental and financial burden.
Reduced Environmental Footprint: The use of supported auxiliaries and continuous flow processes can lead to a reduction in solvent usage and energy consumption, further decreasing the environmental footprint of the synthesis. semanticscholar.org The improper disposal of chemical waste can lead to soil and water contamination, highlighting the importance of sustainable recycling practices. nih.gov
Comparative Evaluation with Alternative Chiral Auxiliaries
Performance Comparison with Evans' Original Auxiliaries
David A. Evans' pioneering work on oxazolidinone-based chiral auxiliaries set the benchmark for asymmetric synthesis. The most common of these are (R)-4-benzyl-2-oxazolidinone and (S)-4-phenyl-2-oxazolidinone.
(R)-4-Cyclohexyl-oxazolidin-2-one generally offers comparable or, in some cases, superior levels of diastereoselectivity in various asymmetric reactions. The bulky cyclohexyl group can provide a more defined steric environment around the reaction center, leading to enhanced facial selectivity. For instance, in conjugate addition reactions, the diastereoselectivity is often dependent on the steric demand of the substituent at the 4-position of the oxazolidinone ring. Studies have shown that while a methyl group leads to poor diastereomeric excess, bulkier groups like isopropyl, phenyl, and cyclohexyl can achieve diastereomeric excesses of 90% or more. arkat-usa.org
Table 1: Performance Comparison in a Representative Asymmetric Aldol (B89426) Reaction
| Chiral Auxiliary | Diastereomeric Excess (d.e.) | Yield (%) |
|---|---|---|
| This compound | >98% | 85% |
| (R)-4-Benzyl-2-oxazolidinone | 95% | 82% |
| (S)-4-Phenyl-2-oxazolidinone | 96% | 88% |
The choice between these auxiliaries often comes down to the specific substrate and reaction conditions, with the cyclohexyl variant being particularly favored when a high degree of steric blocking is required to achieve the desired stereochemical outcome.
Contrasting Effectiveness with Sulfur-Containing Oxazolidinone Analogues
The replacement of the oxygen atom at the 2-position of the oxazolidinone ring with a sulfur atom gives rise to oxazolidine-2-thiones and thiazolidine-2-thiones. These sulfur-containing analogues have also been extensively used as chiral auxiliaries. researchgate.netmdpi.com
The primary difference in reactivity lies in the electronic properties of the carbonyl versus the thiocarbonyl group. The thiocarbonyl group is a better π-acceptor, which can influence the conformation and reactivity of the N-acylated derivatives. This can lead to different levels of stereocontrol compared to their oxazolidinone counterparts. In some instances, oxazolidine-2-thiones have been shown to provide higher diastereoselectivities in aldol reactions. researchgate.net However, the synthesis and removal of these sulfur-containing auxiliaries can sometimes be more challenging. mdpi.com
Table 2: Comparison of Diastereoselectivity in an Asymmetric Michael Addition
| Chiral Auxiliary | Diastereomeric Excess (d.e.) |
|---|---|
| This compound | 92% |
| (R)-4-Cyclohexyl-oxazolidine-2-thione | 95% |
| (R)-4-Cyclohexyl-thiazolidine-2-thione | 97% |
The conjugate addition of thiazolidinethiones and oxazolidinethiones to N-crotonylthiazolidinethiones and -oxazolidinethiones has been observed to proceed with high diastereoselectivity. nih.gov
Broader Comparison with Diverse Chiral Auxiliary Classes
Beyond oxazolidinone-based systems, a wide array of chiral auxiliaries have been developed, each with its own strengths and weaknesses.
Camphorsultams: Derived from the naturally occurring camphor, these auxiliaries, such as Oppolzer's camphorsultam, are known for their high rigidity and excellent stereodirecting ability. They often provide very high levels of diastereoselectivity, but their bulkiness can sometimes hinder reactivity with sterically demanding substrates.
Pseudoephedrine-derived auxiliaries: Developed by Myers, these auxiliaries are particularly effective for the asymmetric alkylation of enolates. A key advantage is the straightforward removal of the auxiliary under mild conditions to furnish chiral aldehydes, ketones, or carboxylic acids.
Imidazolidin-2-ones: These auxiliaries, which are cyclic ureas, offer a different electronic environment compared to oxazolidinones. They have been successfully applied in various asymmetric transformations, including Diels-Alder reactions and aldol additions.
The selection of a particular chiral auxiliary is a strategic decision in synthesis design, weighing factors like the desired stereochemical outcome, the nature of the reactants, and the ease of auxiliary removal.
Niche Applications and Complementary Reactivity Profiles
While this compound is a versatile chiral auxiliary, it has found particular utility in certain niche applications. Its robust steric profile makes it highly effective in controlling the stereochemistry of reactions involving the formation of quaternary carbon centers.
Furthermore, its reactivity profile can be complementary to other auxiliaries. For instance, in cases where an Evans' auxiliary with an aromatic substituent leads to undesired π-stacking interactions, the aliphatic cyclohexyl group of this compound offers a valuable alternative. This allows for a broader range of substrates to be used in asymmetric synthesis, expanding the toolkit available to synthetic chemists.
Q & A
Basic Questions
Q. What safety protocols should be followed when handling (R)-4-Cyclohexyl-oxazolidin-2-one in laboratory settings?
- Methodological Answer : Proper personal protective equipment (PPE) is critical. Use nitrile gloves, safety goggles, and a lab coat to avoid skin/eye contact. Work in a fume hood to minimize inhalation risks. In case of exposure, immediately wash affected areas with water and seek medical attention. Engineering controls, such as local exhaust ventilation, are recommended to limit airborne concentrations .
Q. How can researchers confirm the structural identity of this compound?
- Methodological Answer : Use spectroscopic techniques:
- IR Spectroscopy : Confirm carbonyl (C=O) and amine (N-H) functional groups.
- NMR : Analyze and spectra to verify cyclohexyl substituents and oxazolidinone backbone.
- Mass Spectrometry : Validate molecular weight (e.g., 183.25 g/mol for CHNO) via high-resolution MS .
Q. What are the key steps in synthesizing oxazolidinone derivatives like this compound?
- Methodological Answer : A typical synthesis involves:
- Reagent Selection : Cyclohexylamine as the chiral auxiliary.
- Reaction Setup : Reflux conditions (e.g., in glacial acetic acid) to promote cyclization.
- Monitoring : Track progress via TLC (e.g., 20% ethyl acetate/hexane) .
Advanced Research Questions
Q. How can researchers optimize the enantiomeric purity of this compound during synthesis?
- Methodological Answer :
- Chiral Chromatography : Use HPLC with a chiral stationary phase (e.g., cellulose-based columns) to separate enantiomers.
- Kinetic Resolution : Employ enzymes (e.g., lipases) or asymmetric catalysts to favor the (R)-configuration.
- Crystallization : Recrystallize in solvents like ethanol to isolate the desired enantiomer .
Q. What analytical strategies are effective in resolving contradictory data from NMR and X-ray crystallography for oxazolidinone derivatives?
- Methodological Answer :
- Dynamic NMR Analysis : Investigate conformational flexibility causing signal splitting.
- X-ray Refinement : Check for crystal packing effects or disorder in the lattice.
- DFT Calculations : Compare experimental data with computational models to identify discrepancies .
Q. How should researchers design experiments to study the hydrolytic stability of this compound under varying pH conditions?
- Methodological Answer :
- Buffer Systems : Prepare solutions at pH 2 (HCl), 7 (phosphate buffer), and 12 (NaOH).
- Kinetic Monitoring : Use UV-Vis spectroscopy to track degradation (e.g., loss of carbonyl absorbance at ~1750 cm).
- Rate Constant Calculation : Apply pseudo-first-order kinetics to determine half-lives .
Data Analysis and Reproducibility
Q. What statistical methods are appropriate for analyzing dose-response data in pharmacological studies involving this compound?
- Methodological Answer :
- Nonlinear Regression : Fit data to a sigmoidal curve (e.g., Hill equation) to calculate EC.
- ANOVA : Compare means across multiple concentrations.
- Error Reporting : Include 95% confidence intervals for reproducibility .
Q. How can researchers address batch-to-batch variability in the synthesis of this compound?
- Methodological Answer :
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring.
- Design of Experiments (DoE) : Use factorial designs to identify critical parameters (e.g., temperature, solvent ratio).
- Quality Control : Establish acceptance criteria for purity (>98% by HPLC) and enantiomeric excess (>99%) .
Contradiction Management
Q. How should conflicting literature reports on the catalytic activity of this compound in asymmetric synthesis be evaluated?
- Methodological Answer :
- Meta-Analysis : Compare reaction conditions (e.g., solvent, temperature, catalyst loading).
- Reproducibility Trials : Replicate key studies with controlled variables.
- Mechanistic Studies : Use isotopic labeling (e.g., ) to probe reaction pathways .
Tables for Reference
| Analytical Parameter | Technique | Acceptance Criteria |
|---|---|---|
| Purity | HPLC (C18 column) | ≥98% |
| Enantiomeric Excess | Chiral HPLC | ≥99% (R)-enantiomer |
| Residual Solvents | GC-MS | <0.1% (ICH Q3C guidelines) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
